molecular formula C25H20F4N2O4 B14106202 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-fluorobenzyl)oxy]phenol

2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-fluorobenzyl)oxy]phenol

Cat. No.: B14106202
M. Wt: 488.4 g/mol
InChI Key: MMMOHAQJRRPLRV-UHFFFAOYSA-N
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Description

2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-fluorobenzyl)oxy]phenol is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-fluorobenzyl)oxy]phenol typically involves multiple steps, starting with the preparation of the pyrazole ring. The process includes:

    Formation of the pyrazole ring: This is achieved by reacting hydrazine with an appropriate diketone under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then substituted with the 3,4-dimethoxyphenyl and trifluoromethyl groups through electrophilic aromatic substitution reactions.

    Etherification: The final step involves the etherification of the phenol group with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-fluorobenzyl)oxy]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl ether moiety, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles like amines, thiols, basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-fluorobenzyl)oxy]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and function.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol
  • 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-chlorobenzyl)oxy]phenol
  • 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol

Uniqueness

The uniqueness of 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-fluorobenzyl)oxy]phenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group and the fluorobenzyl ether moiety enhances its stability and bioactivity compared to similar compounds.

Properties

Molecular Formula

C25H20F4N2O4

Molecular Weight

488.4 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C25H20F4N2O4/c1-33-20-10-5-15(11-21(20)34-2)22-23(30-31-24(22)25(27,28)29)18-9-8-17(12-19(18)32)35-13-14-3-6-16(26)7-4-14/h3-12,32H,13H2,1-2H3,(H,30,31)

InChI Key

MMMOHAQJRRPLRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(NN=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)C(F)(F)F)OC

Origin of Product

United States

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